3-(3-(Benzyloxy)phenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a pyridinylmethylene group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of benzyl alcohol with a phenyl derivative to form the benzyloxyphenyl intermediate.
Introduction of the Pyridinylmethylene Group: The benzyloxyphenyl intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridinylmethylene group.
Cyclization to Form the Pyrazole Ring: The final step involves the cyclization of the intermediate product to form the pyrazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 3-(3-(Benzyloxy)phenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19N5O2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-17-9-11-24-12-10-17)22-14-21(26-27-22)19-7-4-8-20(13-19)30-16-18-5-2-1-3-6-18/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
InChI Key |
KPCUKYLFGFAISA-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.